molecular formula C11H13NO3 B060301 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1207175-96-9

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B060301
CAS No.: 1207175-96-9
M. Wt: 207.23 g/mol
InChI Key: DEQQHVDJIINRBK-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 4th position on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to iminium intermediates, which can undergo further reactions to form bioactive molecules . These intermediates can interact with various enzymes and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-8-3-2-7-5-12-6-10(11(13)14)9(7)4-8/h2-4,10,12H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQQHVDJIINRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630159
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-96-9
Record name 1,2,3,4-Tetrahydro-6-methoxy-4-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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